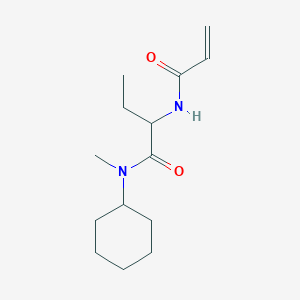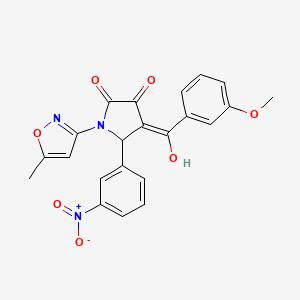![molecular formula C26H21N3O2 B2454393 5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902278-22-2](/img/structure/B2454393.png)
5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a two-component reaction. A bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Molecular Structure Analysis
The molecular formula of a similar compound is C28H25N3O2. The average mass is 435.517 Da and the monoisotopic mass is 435.194672 Da .Physical And Chemical Properties Analysis
A similar compound has a density of 1.3±0.1 g/cm3, a boiling point of 605.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 90.1±3.0 kJ/mol and a flash point of 320.2±34.3 °C. The index of refraction is 1.675 and the molar refractivity is 128.6±0.5 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
A novel compound named isoxazolquinoxalin (IZQ), structurally related to quinoxaline derivatives, was synthesized by combining 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4-methylbenzaldehydeoxime in chloroform, followed by the addition of an aqueous solution of sodium hypochlorite. The synthesized compound was confirmed through H NMR, LC-MS spectra, and X-ray diffraction techniques, crystallizing in the monoclinic system with specific unit cell constants. Density Functional Theory (DFT) calculations were performed to determine the HOMO-LUMO energy levels, and various intermolecular interactions were analyzed using Hirshfeld surface studies and energy frameworks, indicating the stability of the compound and the dominance of certain interaction energies (Abad et al., 2021).
Antitubercular Activity
Synthesis and Antitubercular Evaluation
A study reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction (imino-Diels-Alder reaction). These analogues were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant antitubercular activity, indicating the potential of quinoxaline derivatives in tuberculosis treatment (Kantevari et al., 2011).
Antioxidant and Anti-inflammatory Activities
Synthesis, Biological Evaluation, and Molecular Docking
New series of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited promising activities, with molecular docking studies revealing significant correlations between binding scores and biological activities. This suggests the therapeutic potential of quinoxaline derivatives as antioxidant and anti-inflammatory agents (Mahajan et al., 2016).
Molecular Structure and Stability
Computational and Experimental Study
The molecular structure of a series of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones was characterized using various spectroscopic techniques and X-ray single crystal diffraction. DFT calculations were employed to optimize the geometry and establish the ground state energy and thermodynamic features, highlighting the preference for the regioselective formation of linear four fused rings over angular ones (Trilleras et al., 2017).
Propiedades
IUPAC Name |
17-[(4-methylphenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-17-7-9-18(10-8-17)15-29-16-21-25(19-5-3-2-4-6-19)27-28-26(21)20-13-23-24(14-22(20)29)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVOOFJFNWJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454311.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)

![2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2454321.png)
![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)

![4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2454326.png)
![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)

